molecular formula C14H20O4 B8319036 Ethyl 2-[4-(2-hydroxyethyl)phenoxy]-2-methylpropionate

Ethyl 2-[4-(2-hydroxyethyl)phenoxy]-2-methylpropionate

Cat. No. B8319036
M. Wt: 252.31 g/mol
InChI Key: MRJJGAVVMDBIIO-UHFFFAOYSA-N
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Patent
US06790865B2

Procedure details

To a solution of ethyl 2-[4-(2-benzyloxyethyl)-phenoxy]-2-methylpropionate (480 mg) in ethanol (3.0ml) was added 10% palladium on activated carbon (30 mg), and the mixture was stirred for 48 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered off, and the solvent of the filtrate was removed under reduced pressure. Purification of the residue by medium pressure liquid column chromatography on silica gel (eluent: hexane/diethyl ether=1/1) gave ethyl 2-[4-(2-hydroxyethyl)phenoxy]-2-methylpropionate (310 mg).
Name
ethyl 2-[4-(2-benzyloxyethyl)-phenoxy]-2-methylpropionate
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][C:11]1[CH:25]=[CH:24][C:14]([O:15][C:16]([CH3:23])([CH3:22])[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:13][CH:12]=1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][CH2:9][CH2:10][C:11]1[CH:12]=[CH:13][C:14]([O:15][C:16]([CH3:22])([CH3:23])[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:24][CH:25]=1

Inputs

Step One
Name
ethyl 2-[4-(2-benzyloxyethyl)-phenoxy]-2-methylpropionate
Quantity
480 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC1=CC=C(OC(C(=O)OCC)(C)C)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 48 hours at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by medium pressure liquid column chromatography on silica gel (eluent: hexane/diethyl ether=1/1)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OCCC1=CC=C(OC(C(=O)OCC)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.